8-Chloro-2-(ethenylsulfanyl)quinolin-3-ol

Description

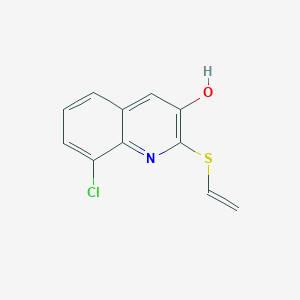

8-Chloro-2-(ethenylsulfanyl)quinolin-3-ol is a quinoline derivative characterized by a chlorine atom at the 8-position, a vinylsulfanyl (ethenylsulfanyl) group at the 2-position, and a hydroxyl group at the 3-position.

Properties

CAS No. |

90785-93-6 |

|---|---|

Molecular Formula |

C11H8ClNOS |

Molecular Weight |

237.71 g/mol |

IUPAC Name |

8-chloro-2-ethenylsulfanylquinolin-3-ol |

InChI |

InChI=1S/C11H8ClNOS/c1-2-15-11-9(14)6-7-4-3-5-8(12)10(7)13-11/h2-6,14H,1H2 |

InChI Key |

MRNOYZGPQFOHBD-UHFFFAOYSA-N |

Canonical SMILES |

C=CSC1=C(C=C2C=CC=C(C2=N1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(vinylthio)quinolin-3-ol typically involves the reaction of 8-chloroquinoline with a vinylthiol compound under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the vinylthiol, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(vinylthio)quinolin-3-ol can undergo various chemical reactions, including:

Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced under hydrogenation conditions.

Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-(vinylthio)quinolin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(vinylthio)quinolin-3-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Table 1: Comparison of 8-Chloro-2-substituted Quinoline Derivatives

*Calculated using ChemDraw.

Key Observations:

Substituent Size and Polarity: The ethenylsulfanyl group in the target compound is smaller and more polar than aryl substituents (e.g., 4-methoxyphenyl in LAU 159), which may reduce steric hindrance and enhance binding pocket accessibility . Electron-withdrawing groups (e.g., chlorine in 3-chlorophenyl derivatives) stabilize the quinoline core but may reduce solubility .

Pharmacological Activity: LAU 159 exhibits potent GABAA modulation (EC50 = 0.8 μM), attributed to the 4-methoxyphenyl group’s balance of hydrophobicity and electron-donating effects .

Synthetic Routes: Most 8-chloro-2-substituted quinolines are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, whereas the ethenylsulfanyl group may require thiol-ene click chemistry or palladium-catalyzed cross-coupling .

Biological Activity

8-Chloro-2-(ethenylsulfanyl)quinolin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on structure-activity relationships (SAR), toxicity studies, and therapeutic applications.

Structure and Properties

The compound belongs to the quinoline class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a chloro group and an ethenylsulfanyl moiety enhances its reactivity and interaction with biological targets.

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities through different mechanisms:

- Ion Channel Modulation : Studies have shown that certain quinoline derivatives block sodium channels in neuronal cells, leading to effects such as temporary anesthesia in model organisms like zebrafish (Danio rerio) . This mechanism is crucial for understanding sedative properties.

- Anticancer Activity : Some quinoline compounds have demonstrated kinase inhibitory activity, particularly against receptors involved in angiogenesis and tumor growth. Such properties suggest potential use in cancer therapy .

2. Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of new compounds. In vivo studies using zebrafish embryos revealed that exposure to this compound led to observable behavioral changes, such as reduced movement, indicating sedative effects at certain concentrations . Further research is needed to establish safe dosage levels.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Sodium Channel Block | Temporary anesthesia in zebrafish embryos | |

| Anticancer | Inhibition of kinase activity | |

| Sedative Phenotype | Reduced movement in zebrafish |

3. Potential Therapeutic Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

- Pain Management : Its sedative effects may position it as a candidate for pain relief medications.

- Cancer Treatment : The compound's ability to inhibit key kinases suggests potential as an anticancer agent, warranting further investigation into its efficacy against specific cancer types .

Future Directions

Further research should focus on:

- Optimization of Structure : Modifying functional groups could enhance the desired biological activity while reducing toxicity.

- Expanded Toxicological Studies : Comprehensive assessments across different animal models are necessary to fully understand the safety profile.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for evaluating therapeutic effectiveness in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.